3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound recognized for its potential biological activities. The compound's IUPAC name reflects its intricate structure, which includes a methoxyphenyl group, a piperidine moiety, and a methoxypyrazine unit. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.
Source: The compound is cataloged under the CAS number 2035023-42-6, indicating its presence in chemical databases and literature related to synthetic organic chemistry .
Classification: It belongs to the class of piperidine derivatives and is characterized by its unique functional groups, which may impart specific pharmacological properties.
The synthesis of 3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multi-step synthetic routes that integrate various organic reactions.
The molecular formula for 3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is , with a molecular weight of approximately 355.4 g/mol. The structure features several key components:
The compound's structure can be represented using SMILES notation: COc1ccc(C=CC(=O)N2CCC(Oc3nccnc3OC)C2)cc1
.
The compound may undergo various chemical reactions typical for its functional groups:
Common reagents for these reactions include:
The mechanism of action for 3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is likely related to its interaction with specific biological targets, potentially influencing neurotransmitter systems or other cellular pathways. Detailed studies would be required to elucidate the precise mechanisms at play.
While specific data such as melting point and boiling point are not readily available, general properties can be inferred based on similar compounds:
The compound's reactivity is influenced by its functional groups:
3-(4-Methoxyphenyl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders or other therapeutic areas. Its unique structural features may contribute to bioactivity that warrants further investigation in preclinical studies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: